2-(4-Methylphenyl)ethanimidamide hydrochloride is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. It is characterized as a white crystalline powder with a molecular weight of 202.7 g/mol and is soluble in water. This compound is often studied for its potential therapeutic applications and as a building block in organic synthesis.
The compound is classified under the category of ethanimidamides, which are derivatives of ethanimidamide where the amine group is substituted. Its IUPAC name is 2-(4-methylphenyl)ethanimidamide hydrochloride, with the chemical formula C9H12ClN2. The compound can be sourced from chemical suppliers and is documented in databases such as PubChem.
The synthesis of 2-(4-Methylphenyl)ethanimidamide hydrochloride typically involves the reaction of 4-methylbenzylamine with ethyl chloroformate, leading to the formation of an intermediate product. This intermediate is subsequently treated with ammonium chloride to yield the final product.
The molecular structure of 2-(4-Methylphenyl)ethanimidamide hydrochloride consists of an ethanimidamide backbone with a para-methylphenyl substituent. The structural formula can be represented as follows:
InChI=1S/C9H12N2.ClH/c1-7-2-4-8(5-3-7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
VJCXPEOOYUIMMA-UHFFFAOYSA-N
2-(4-Methylphenyl)ethanimidamide hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 2-(4-Methylphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. This interaction may lead to inhibition or activation of certain cellular pathways, resulting in observable biological effects. Detailed studies are necessary to elucidate the exact molecular targets and pathways involved.
Relevant data regarding these properties can be found in chemical databases and literature focused on organic compounds.
2-(4-Methylphenyl)ethanimidamide hydrochloride has a diverse range of applications:
This compound's versatility makes it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: